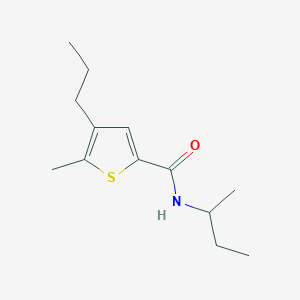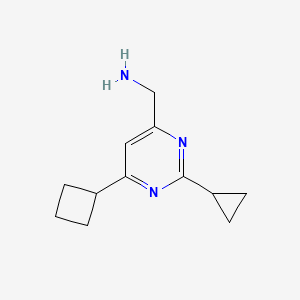
n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a sec-butyl group, a methyl group, and a propyl group attached to the thiophene ring, along with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Substituents: The sec-butyl, methyl, and propyl groups can be introduced via Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under amide formation conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, Lewis acids (e.g., aluminum chloride).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various alkylated or acylated thiophene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex thiophene derivatives.
- Studied for its electronic properties in organic semiconductors.
Biology:
- Potential applications in the development of bioactive molecules due to its structural similarity to natural products.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry:
- Utilized in the production of advanced materials, including conductive polymers and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide exerts its effects depends on its specific application. In electronic materials, its conjugated system allows for efficient charge transport. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
n-Butylthiophene: Similar structure but lacks the sec-butyl and carboxamide groups.
5-Methylthiophene: Lacks the propyl and carboxamide groups.
Thiophene-2-carboxamide: Lacks the sec-butyl, methyl, and propyl groups.
Uniqueness: n-(Sec-butyl)-5-methyl-4-propylthiophene-2-carboxamide is unique due to the combination of its substituents, which confer specific electronic and steric properties, making it suitable for specialized applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C13H21NOS |
|---|---|
Molecular Weight |
239.38 g/mol |
IUPAC Name |
N-butan-2-yl-5-methyl-4-propylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H21NOS/c1-5-7-11-8-12(16-10(11)4)13(15)14-9(3)6-2/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
CWOKNEXMZYCJDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)NC(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)







![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)


